molecular formula C19H28N2OS B2501378 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea CAS No. 1396783-04-2

1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea

Cat. No.: B2501378
CAS No.: 1396783-04-2
M. Wt: 332.51
InChI Key: WDJLHKWDRUXWOX-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea is a useful research compound. Its molecular formula is C19H28N2OS and its molecular weight is 332.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Adamantane derivatives have been synthesized with varying substituents to study their chemical properties and potential biological activities. These derivatives include 1,3-disubstituted ureas containing adamantane and pyrazole fragments, synthesized under mild conditions, showing significant inhibitory activity against human soluble epoxide hydrolase (sEH) and solubility in water (D’yachenko et al., 2019). Another study focused on adamantane-thiourea derivatives, revealing their antimicrobial and anti-proliferative activities, with some compounds displaying significant effects against bacteria and tumor cell lines (Al-Mutairi et al., 2019).

Biological Activities

Adamantane-urea derivatives have been evaluated for their potential biological activities, including inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory and pain-related conditions. A study on 1,3-disubstituted ureas possessing a piperidyl moiety explored structure-activity relationships, finding that these compounds showed improved pharmacokinetic parameters and potency in reducing inflammatory pain compared to adamantylurea-based inhibitors (Rose et al., 2010).

Anion Binding and Sensing

Adamantane bisurea derivatives have been synthesized for their potential in anion binding and sensing. These compounds demonstrated the ability to form complexes with various anions in solution, showing promise for applications in chemical sensing and molecular recognition (Blažek et al., 2013).

Enhancement of Pharmacokinetic Profiles

Research has also focused on modifying the adamantane structure to improve the pharmacokinetic profiles and biological activities of urea-based sEH inhibitors. Substituting the adamantyl group with phenyl groups resulted in inhibitors with better metabolic stability and increased anti-inflammatory effects in murine models (Liu et al., 2013).

Host-Guest Complexes for Drug Delivery

Adamantyl urea and thiourea modified dendrimers have been investigated as hosts for forming complexes with peptides, showing potential for drug delivery applications. These complexes demonstrated binding through ionic interactions and hydrogen bonding, suggesting their utility in encapsulating and releasing therapeutic peptides (Boas et al., 2001).

Biochemical Analysis

Biochemical Properties

1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea exhibits significant biochemical interactions, particularly with enzymes and proteins involved in various metabolic pathways. This compound has been studied for its inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids to vicinal diols . The inhibition of sEH by this compound can lead to the modulation of inflammatory and pain pathways, making it a potential candidate for therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of protein kinases, such as p38 MAPKα, which play crucial roles in cell proliferation, differentiation, and apoptosis . Additionally, this compound affects the expression of genes involved in inflammatory responses, thereby impacting cellular functions related to inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as an inhibitor of sEH by binding to its active site, thereby preventing the hydrolysis of epoxy fatty acids . The inhibition of sEH leads to an accumulation of epoxy fatty acids, which have anti-inflammatory and analgesic properties . Furthermore, this compound can modulate the activity of other enzymes and proteins, such as protein kinases, through direct binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is crucial for its long-term effects on cellular functions. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of sEH and prolonged anti-inflammatory effects . The degradation of this compound over extended periods can lead to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for therapeutic efficacy without toxicity is a critical parameter for the safe use of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with sEH. The inhibition of sEH by this compound affects the metabolism of epoxy fatty acids, leading to changes in the levels of these metabolites . Additionally, this compound can interact with other enzymes and cofactors involved in metabolic processes, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

3-(1-adamantyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c1-2-4-21(12-14-3-5-23-13-14)18(22)20-19-9-15-6-16(10-19)8-17(7-15)11-19/h3,5,13,15-17H,2,4,6-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJLHKWDRUXWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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